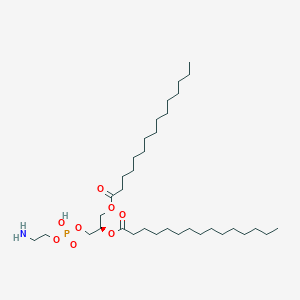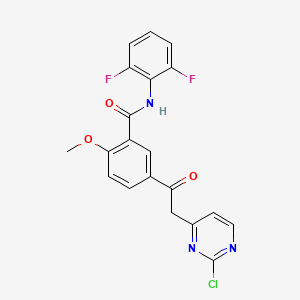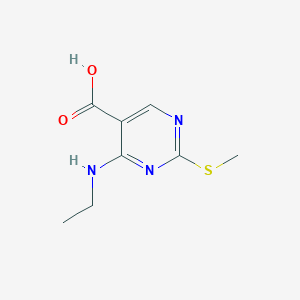
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine
概要
説明
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid belonging to the class of glycerophosphoethanolamines. It is characterized by the presence of two pentadecanoyl (15:0) fatty acid chains attached to the glycerol backbone through ester linkages. This compound is commonly used in lipidomics and as an internal standard in various analytical techniques .
作用機序
Target of Action
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine, also known as 15:0 PE, is a type of glycerophospholipid . It primarily targets cell membranes, where it plays a crucial role in maintaining the structural integrity and fluidity of the membranes .
Mode of Action
As a phospholipid, 15:0 PE interacts with its targets by integrating into the lipid bilayer of cell membranes. It can influence the physical properties of the membrane, such as its fluidity and permeability .
Biochemical Pathways
Phosphoethanolamine (PE), the head group of 15:0 PE, serves as a precursor in membrane phospholipid biosynthesis . The integration of 15:0 PE into the cell membrane can affect various biochemical pathways, particularly those related to cell signaling and membrane dynamics.
Result of Action
The incorporation of 15:0 PE into cell membranes can result in changes in membrane properties, which can subsequently influence cellular functions. For instance, it can affect the function of membrane proteins, which play crucial roles in various cellular processes, including signal transduction, ion transport, and cell adhesion .
Action Environment
The action of 15:0 PE can be influenced by various environmental factors. For example, the presence of other lipids in the cell membrane can affect its integration into the membrane. Additionally, factors such as pH and temperature can influence its stability and efficacy .
生化学分析
Biochemical Properties
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in biochemical reactions. It is used as a phospholipid internal standard to analyze phospholipid species from a bacterial culture
Cellular Effects
It is known that phosphatidylethanolamines, the class of compounds to which it belongs, serve as a precursor in membrane phospholipid biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is used as an internal standard for the extraction of lipids .
Metabolic Pathways
This compound is involved in the metabolic pathways of glycerophospholipids . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is known that phosphatidylethanolamines, the class of compounds to which it belongs, are a major component of all cell membranes .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cell membrane, given that it is a type of phospholipid, a major component of all cell membranes . Specific information about its activity or function at the subcellular level is currently unavailable.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with pentadecanoic acid, followed by phosphorylation with phosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can target the phosphoethanolamine group, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phosphoethanolamine derivatives, and substituted phospholipids with altered functional groups .
科学的研究の応用
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
1,2-Diheptadecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but with heptadecanoyl (17:0) fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains palmitoyl (16:0) fatty acid chains.
1,2-Dilinoleoyl-sn-glycero-3-phosphoethanolamine: Features linoleoyl (18:2) fatty acid chains.
Uniqueness
1,2-Dipentadecanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in lipidomics and analytical applications where precise quantification and characterization of phospholipids are required .
特性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-pentadecanoyloxypropyl] pentadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-34(37)41-31-33(32-43-45(39,40)42-30-29-36)44-35(38)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32,36H2,1-2H3,(H,39,40)/t33-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKIGSFTGVBOX-MGBGTMOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(15:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)




